T 82

Description

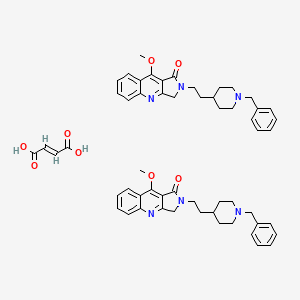

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C26H29N3O2.C4H4O4/c2*1-31-25-21-9-5-6-10-22(21)27-23-18-29(26(30)24(23)25)16-13-19-11-14-28(15-12-19)17-20-7-3-2-4-8-20;5-3(6)1-2-4(7)8/h2*2-10,19H,11-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNVPBCNIIPOSY-WXXKFALUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H62N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252264-92-9 | |

| Record name | T-82 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252264929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-82 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD0YFO1F2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

T-82 Compound: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-82, a novel quinoline derivative identified as 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, has demonstrated significant potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. Its primary mechanism of action is the selective inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. This guide provides a comprehensive overview of the preclinical data supporting T-82's mechanism of action, including quantitative inhibitory data, detailed experimental protocols, and visualizations of its proposed signaling pathways. While the core activity of T-82 is centered on cholinergic enhancement, its structural similarity to known sigma receptor ligands suggests a potential for a dual-targeting mechanism, a hypothesis that warrants further investigation.

Core Mechanism of Action: Acetylcholinesterase Inhibition

T-82 acts as a potent and selective inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, T-82 increases the concentration and duration of action of ACh in the brain, thereby enhancing cholinergic neurotransmission. This is a well-established therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease, which is characterized by a deficit in cholinergic function.

Quantitative Data: In Vitro and In Vivo Inhibition

Preclinical studies have quantified the inhibitory activity of T-82 against AChE and demonstrated its selectivity over butyrylcholinesterase (BuChE), another cholinesterase enzyme. This selectivity is advantageous as it may reduce peripheral side effects associated with non-selective cholinesterase inhibitors.

| Parameter | T-82 | Tacrine | E2020 (Donepezil) | Reference |

| IC50 (AChE, rat brain homogenate) | 109.4 nM | 84.2 nM | 11.8 nM | [1] |

| BuChE Inhibition (human plasma) | Weak | Strong | Weak | [1] |

Table 1: In Vitro Cholinesterase Inhibitory Activity of T-82 and Reference Compounds.

In vivo studies in rats have confirmed the ability of T-82 to inhibit AChE in key brain regions associated with memory and cognition.

| Brain Region | AChE Inhibition (at 30 mg/kg, i.p.) | Reference |

| Hippocampus | Significant | [1] |

| Frontal Cortex | Significant | [1] |

| Parietal Cortex | Significant | [1] |

Table 2: Ex Vivo AChE Inhibition by T-82 in Rat Brain.

Furthermore, in vivo microdialysis studies have shown that T-82 administration leads to a dose-dependent increase in extracellular ACh concentrations in the hippocampus and striatum of rats[1].

Potential Secondary Mechanism: Sigma Receptor Modulation

While the primary mechanism of T-82 is well-defined as AChE inhibition, its chemical structure, particularly the N-benzylpiperidine moiety, bears resemblance to ligands that exhibit high affinity for sigma receptors (σR). Sigma receptors, including the σ1 and σ2 subtypes, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems.

A structurally related compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, has been shown to have high affinity for the σ1 receptor (Ki = 1.45 nM for human σ1R) in addition to potent AChE inhibitory activity. This raises the possibility that T-82 may also interact with sigma receptors, potentially contributing to its neuroprotective effects through a dual-targeting mechanism. However, to date, specific binding affinity data (Ki values) for T-82 at σ1 and σ2 receptors have not been reported in the available scientific literature. Further investigation is required to confirm this hypothesis and elucidate the potential synergistic effects of combined AChE inhibition and sigma receptor modulation.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of T-82

The following diagram illustrates the proposed primary and potential secondary mechanisms of action for T-82.

Caption: Proposed mechanism of T-82: AChE inhibition and potential sigma-1 receptor interaction.

Experimental Workflow: Passive Avoidance Task

The following diagram outlines the workflow for the passive avoidance task used to evaluate the in vivo efficacy of T-82 in ameliorating amnesia.

Caption: Workflow for the passive avoidance task to assess the effects of T-82 on memory.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay

-

Source: Rat brain homogenate.

-

Method: The assay is typically performed using a modification of the Ellman's method.

-

Rat brain cortices are homogenized in a phosphate buffer.

-

The homogenate is incubated with various concentrations of T-82.

-

The reaction is initiated by the addition of the substrate, acetylthiocholine iodide, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

The rate of production of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine with DTNB, is measured spectrophotometrically at 412 nm.

-

The concentration of T-82 that inhibits 50% of the AChE activity (IC50) is calculated.

-

In Vivo Passive Avoidance Task

-

Animals: Male Wistar rats.

-

Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric foot shock.

-

Procedure:

-

Training: Each rat is placed in the light compartment. When the rat enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

-

Amnesia Induction: Immediately after training, amnesia is induced by intraperitoneal (i.p.) injection of scopolamine (a muscarinic receptor antagonist) or subcutaneous (s.c.) injection of cycloheximide (a protein synthesis inhibitor).

-

Treatment: T-82 is administered orally (p.o.) at various doses (e.g., 0.03, 0.1, and 0.3 mg/kg) at a specified time before the testing session.

-

Testing: 24 hours after the training session, the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded. A longer latency is indicative of better memory retention of the aversive experience.

-

Sigma Receptor Binding Assay (General Protocol)

While specific data for T-82 is unavailable, a general protocol for assessing sigma receptor binding affinity is provided for future research.

-

Source: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).

-

Radioligand:

-

For σ1 receptor: --INVALID-LINK---pentazocine.

-

For σ2 receptor: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) in the presence of a masking agent for σ1 sites (e.g., (+)-pentazocine).

-

-

Method:

-

Membrane homogenates are incubated with the radioligand and various concentrations of the test compound (T-82).

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion

T-82 is a promising therapeutic candidate with a well-characterized primary mechanism of action as a selective acetylcholinesterase inhibitor. This activity leads to increased acetylcholine levels in the brain, which has been shown to ameliorate memory deficits in preclinical models of Alzheimer's disease. The potential for a dual-targeting mechanism involving sigma receptors, suggested by its chemical structure, presents an exciting avenue for future research. Elucidating this potential secondary mechanism could provide a more complete understanding of T-82's neuroprotective and cognitive-enhancing properties and further support its development as a novel treatment for neurodegenerative disorders.

References

A Comprehensive Technical Guide to the T-82 Acetylcholinesterase Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-82, a novel quinoline derivative, has been identified as a potent and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By impeding the action of AChE, T-82 effectively increases the concentration and duration of acetylcholine in the synaptic cleft, a mechanism of significant therapeutic interest, particularly in the context of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. This technical guide provides an in-depth overview of the T-82 acetylcholinesterase inhibition pathway, including its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this promising therapeutic agent.

Introduction to Acetylcholinesterase and Its Inhibition

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, ensuring the rapid termination of nerve impulses at cholinergic synapses by hydrolyzing acetylcholine into choline and acetate. The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of a catalytic anionic site (CAS) and a peripheral anionic site (PAS). The CAS contains the catalytic triad (Ser200, His440, and Glu327 in Torpedo californica AChE) responsible for the hydrolysis of acetylcholine.

Inhibition of AChE is a key therapeutic strategy for conditions associated with a deficit in cholinergic neurotransmission, most notably Alzheimer's disease. By blocking the degradation of acetylcholine, AChE inhibitors aim to restore cholinergic function, thereby improving cognitive symptoms.

T-82: A Potent Acetylcholinesterase Inhibitor

T-82, with the chemical name 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, is a novel and selective inhibitor of acetylcholinesterase.

Mechanism of Action

The primary mechanism of action of T-82 is the reversible inhibition of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. While the precise binding mode of T-82 to the active site of AChE has not been fully elucidated in the available literature, it is hypothesized to interact with key amino acid residues within the active site gorge, preventing the access and subsequent hydrolysis of acetylcholine.

In Vitro Efficacy

Studies have demonstrated the potent inhibitory activity of T-82 against acetylcholinesterase. The following table summarizes the available quantitative data on its efficacy.

| Parameter | Value | Enzyme Source | Reference |

| IC50 (AChE) | 109.4 nM | Rat brain homogenate | [1] |

| IC50 (BuChE) | Weak activity | Human plasma | [1] |

IC50: The half maximal inhibitory concentration. AChE: Acetylcholinesterase. BuChE: Butyrylcholinesterase.

The data indicates that T-82 is a selective inhibitor of AChE with significantly weaker activity against BuChE, which may contribute to a more favorable side-effect profile compared to non-selective cholinesterase inhibitors.

In Vivo Effects

Preclinical studies in animal models have demonstrated the in vivo efficacy of T-82 in modulating cholinergic activity and improving cognitive function.

-

Increased Acetylcholine Levels: Intraperitoneal administration of T-82 at doses of 10 and 30 mg/kg resulted in a dose-dependent increase in the extracellular concentration of acetylcholine in the hippocampus and striatum of rats.[1]

-

Amelioration of Memory Impairment: In a passive avoidance task, oral administration of T-82 significantly ameliorated amnesia induced by scopolamine (a muscarinic antagonist) in rats at doses of 0.03, 0.1, and 0.3 mg/kg.[2]

Experimental Protocols

This section details the methodologies employed in the key experiments cited for the characterization of T-82.

Acetylcholinesterase Activity Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of T-82 on acetylcholinesterase.

Materials:

-

Rat brain homogenate (as a source of AChE)

-

T-82 (test compound)

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Microplate reader

Procedure:

-

Prepare rat brain homogenates in phosphate buffer.

-

Pre-incubate the brain homogenate with various concentrations of T-82 for a specified period.

-

Initiate the enzymatic reaction by adding acetylthiocholine iodide and DTNB to the mixture.

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the rate of color formation spectrophotometrically at 412 nm.

-

Calculate the percentage of inhibition for each concentration of T-82 and determine the IC50 value.

In Vivo Microdialysis for Extracellular Acetylcholine Measurement

Objective: To measure the effect of T-82 on extracellular acetylcholine levels in the rat brain.

Materials:

-

Male Wistar rats

-

T-82

-

Microdialysis probes

-

Ringer's solution

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Stereotaxic apparatus

Procedure:

-

Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus or striatum) of anesthetized rats using a stereotaxic apparatus.

-

After a recovery period, perfuse the probe with Ringer's solution at a constant flow rate.

-

Collect dialysate samples at regular intervals before and after intraperitoneal administration of T-82 or vehicle.

-

Analyze the concentration of acetylcholine in the dialysate samples using an HPLC system with an electrochemical detector.

-

Express the changes in acetylcholine concentration as a percentage of the baseline levels.

Passive Avoidance Task

Objective: To assess the effect of T-82 on learning and memory in a rat model of amnesia.

Materials:

-

Male Wistar rats

-

Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, the latter equipped with an electric grid floor)

-

Scopolamine (to induce amnesia)

-

T-82

Procedure:

-

Acquisition Trial:

-

Place a rat in the light compartment of the apparatus.

-

When the rat enters the dark compartment, deliver a mild electric shock to the feet.

-

The latency to enter the dark compartment is recorded.

-

-

Drug Administration:

-

Administer scopolamine (e.g., 0.5 mg/kg, i.p.) to induce amnesia.

-

Administer T-82 orally at various doses (e.g., 0.03, 0.1, 0.3 mg/kg) at a specified time before the acquisition or retention trial.

-

-

Retention Trial:

-

24 hours after the acquisition trial, place the rat back into the light compartment.

-

Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

-

-

Data Analysis:

-

Compare the step-through latencies between the different treatment groups to evaluate the effect of T-82 on scopolamine-induced memory impairment.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the T-82 acetylcholinesterase inhibition pathway and the experimental workflow for its evaluation.

Caption: T-82 inhibits AChE, increasing synaptic acetylcholine levels.

Caption: Workflow for evaluating T-82's efficacy.

Conclusion

T-82 is a potent and selective acetylcholinesterase inhibitor with demonstrated in vitro and in vivo efficacy. Its ability to increase synaptic acetylcholine levels and ameliorate cognitive deficits in preclinical models suggests its potential as a therapeutic agent for Alzheimer's disease and other disorders with cholinergic dysfunction. Further research is warranted to fully characterize its pharmacokinetic profile, long-term safety, and clinical efficacy in human subjects. This technical guide provides a foundational understanding of the T-82 acetylcholinesterase inhibition pathway for researchers and drug development professionals.

References

An In-depth Technical Guide to T-82: A Dual-Action Cholinesterase and Serotonin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-82, known chemically as 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, is a novel quinoline derivative with a dual mechanism of action, functioning as both an acetylcholinesterase (AChE) inhibitor and a serotonin 5-HT3 receptor antagonist.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of T-82. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development efforts in the context of neurodegenerative diseases, particularly Alzheimer's disease.

Chemical Structure and Physicochemical Properties

The chemical identity of T-82 is crucial for understanding its biological activity. Its structure combines a quinoline core with a benzylpiperidine moiety, contributing to its unique pharmacological profile.

IUPAC Name: 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate[1]

A summary of the known physicochemical properties of T-82 is presented in Table 1. Further characterization is required to fully elucidate properties such as water solubility, pKa, and melting point.

Table 1: Physicochemical Properties of T-82

| Property | Value | Reference |

| Molecular Formula | C29H33N3O2 · 0.5 C4H4O4 | Inferred from name |

| Molecular Weight | 517.6 g/mol (hemifumarate salt) | Calculated |

| Melting Point | Not available | |

| Water Solubility | Not available | |

| pKa | Not available |

Pharmacological Properties and Mechanism of Action

T-82 exhibits a dual pharmacological profile, which is of significant interest for the treatment of complex neurological disorders like Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition

T-82 is a potent inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, T-82 increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease.

Table 2: In Vitro Cholinesterase Inhibition Profile of T-82

| Enzyme | IC50 (nM) | Source Organism/Tissue | Reference |

| Acetylcholinesterase (AChE) | 109.4 | Rat brain homogenate | [1] |

| Butyrylcholinesterase (BuChE) | Weak activity | Human plasma | [1] |

The selectivity of T-82 for AChE over butyrylcholinesterase (BuChE) is a notable feature, as BuChE inhibition is associated with certain side effects.

Serotonin 5-HT3 Receptor Antagonism

In addition to its effects on the cholinergic system, T-82 acts as an antagonist at the serotonin 5-HT3 receptor. This receptor is implicated in nausea, vomiting, and anxiety, and its modulation may offer therapeutic benefits for the behavioral and psychological symptoms of dementia. Quantitative data on the 5-HT3 receptor binding affinity and functional antagonism of T-82 are not yet publicly available and represent a key area for future investigation.

Signaling Pathways

The dual action of T-82 suggests its involvement in two primary signaling pathways.

Cholinergic Signaling Pathway

By inhibiting AChE, T-82 directly modulates the cholinergic signaling pathway. Increased acetylcholine levels in the synapse lead to enhanced activation of postsynaptic muscarinic and nicotinic acetylcholine receptors, which are crucial for learning and memory processes.

Figure 1. T-82's mechanism of action in the cholinergic pathway.

Serotonergic Signaling Pathway (5-HT3 Receptor)

As a 5-HT3 receptor antagonist, T-82 blocks the action of serotonin at these ion channels. This can modulate neurotransmitter release and reduce neuronal excitability in brain regions associated with anxiety and emesis.

Figure 2. T-82's antagonistic action at the 5-HT3 receptor.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following are protocols for key experiments related to the characterization of T-82.

In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of T-82 on AChE activity.

Materials:

-

Rat brain tissue

-

Phosphate buffer (pH 8.0)

-

T-82 stock solution (in DMSO)

-

Acetylthiocholine iodide (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

96-well microplate reader

Procedure:

-

Prepare a homogenate of rat brain tissue in phosphate buffer. Centrifuge the homogenate and use the supernatant as the enzyme source.

-

Prepare serial dilutions of T-82 in phosphate buffer.

-

In a 96-well plate, add the enzyme preparation, DTNB solution, and the T-82 dilutions (or vehicle control).

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time.

-

Initiate the reaction by adding the acetylthiocholine iodide substrate.

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each T-82 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the T-82 concentration and determine the IC50 value using non-linear regression analysis.

Figure 3. Experimental workflow for the in vitro AChE inhibition assay.

Conclusion and Future Directions

T-82 represents a promising therapeutic candidate for Alzheimer's disease due to its dual action on both the cholinergic and serotonergic systems. The available data indicate potent and selective AChE inhibition. However, a significant amount of research is still required to fully characterize this compound. Future studies should focus on:

-

Determining key physicochemical properties such as solubility and pKa.

-

Quantifying the 5-HT3 receptor binding affinity and functional antagonism.

-

Conducting in vivo studies to assess efficacy, pharmacokinetics, and safety.

-

Elucidating the downstream effects of 5-HT3 receptor blockade in the context of Alzheimer's disease pathology.

This technical guide provides a foundational understanding of T-82 for the scientific community and aims to stimulate further investigation into its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Purification of Novel NAMPT Inhibitors: A Case Study of OT-82

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the general methodologies that could be employed for the synthesis and purification of novel small molecule inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), with a conceptual focus on a candidate like OT-82. As specific details regarding the synthesis and purification of the proprietary compound OT-82 are not publicly available, this document will detail established and broadly applicable techniques in medicinal chemistry for a compound of this nature. OT-82 has been identified as a promising small molecule with potent efficacy against various hematological malignancies, including leukemias and lymphomas, both in laboratory settings and in animal models. The primary mechanism of action for OT-82 is the inhibition of NAMPT, a crucial enzyme in the NAD salvage pathway.

Core Concepts in the Synthesis of NAMPT Inhibitors

The synthesis of a novel small molecule inhibitor like OT-82 would likely involve a multi-step synthetic route. The general workflow for such a process is outlined below. The specific chemical reactions would be contingent on the final chemical structure of the target molecule. Given that many enzyme inhibitors are heterocyclic compounds, the synthesis would likely involve standard organic chemistry reactions for the formation of such scaffolds.

A plausible, though entirely hypothetical, synthetic approach for a heterocyclic NAMPT inhibitor might involve a convergent synthesis strategy. In such a strategy, different fragments of the molecule are synthesized separately and then combined in the final steps. This approach is often favored in drug discovery as it allows for the rapid generation of analogs by modifying the individual fragments.

Hypothetical Synthetic Workflow:

A general workflow for the synthesis and purification of a small molecule drug candidate is depicted in the following diagram. This workflow highlights the iterative nature of drug discovery, from initial synthesis and purification to biological testing and subsequent optimization.

Caption: General workflow for small molecule synthesis and purification.

Detailed Methodologies for Purification

The purification of the crude product is a critical step to ensure that the compound is free of impurities that could interfere with biological testing or lead to toxicity. The choice of purification method depends on the physicochemical properties of the compound and the nature of the impurities.

Experimental Protocol 1: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of organic compounds.

-

Column Preparation: A glass column is packed with a stationary phase, typically silica gel, slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the column.

-

Elution: A solvent system (mobile phase) of increasing polarity is passed through the column. The choice of solvents is determined by thin-layer chromatography (TLC) analysis of the crude mixture.

-

Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed by TLC to identify the fractions containing the pure product.

-

Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Experimental Protocol 2: High-Performance Liquid Chromatography (HPLC)

For higher purity requirements, preparative HPLC is often employed.

-

System Preparation: The HPLC system is equipped with a suitable column (e.g., C18 for reverse-phase chromatography). The mobile phase, a mixture of solvents such as acetonitrile and water, is prepared and degassed.

-

Sample Preparation: The compound is dissolved in a solvent compatible with the mobile phase.

-

Injection and Separation: The sample is injected onto the column, and the components are separated based on their differential partitioning between the stationary and mobile phases.

-

Detection and Fraction Collection: The eluting compounds are detected by a UV detector, and the peak corresponding to the desired product is collected.

-

Lyophilization: The collected fraction, which is typically in an aqueous-organic solvent mixture, is often lyophilized (freeze-dried) to obtain the pure compound as a solid.

Experimental Protocol 3: Recrystallization

Recrystallization is a technique used to purify solid compounds.

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent.

-

Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, saturated solution is allowed to cool slowly, leading to the formation of crystals of the pure compound.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Quantitative Data Presentation

The following tables provide representative quantitative data that would be generated during a synthesis and purification campaign for a novel NAMPT inhibitor.

Table 1: Representative Synthesis Reaction Data

| Reaction Step | Starting Material (g) | Reagent (equivalents) | Product Yield (g) | Percent Yield (%) |

| Fragment A Synthesis | 10.0 | 1.2 | 8.5 | 85 |

| Fragment B Synthesis | 5.0 | 1.5 | 4.2 | 84 |

| Fragment Coupling | 4.0 | 1.1 | 3.5 | 88 |

| Final Modification | 3.0 | 2.0 | 2.7 | 90 |

Table 2: Purification and Purity Data

| Purification Method | Crude Amount (g) | Purified Amount (g) | Recovery (%) | Purity by HPLC (%) |

| Flash Chromatography | 2.5 | 2.1 | 84 | >95 |

| Preparative HPLC | 0.5 | 0.4 | 80 | >99 |

| Recrystallization | 1.0 | 0.85 | 85 | >98 |

Target Signaling Pathway: The NAD Salvage Pathway

OT-82 exerts its anticancer effects by inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway of NAD synthesis. This pathway is critical for maintaining the cellular pool of NAD+, a coenzyme essential for numerous cellular processes, including redox reactions, DNA repair, and signaling. Cancer cells, particularly those of hematopoietic origin, have a high demand for NAD+ and are therefore highly dependent on the NAMPT-mediated salvage pathway.

The diagram below illustrates the central role of NAMPT in the NAD salvage pathway.

Caption: The NAD salvage pathway and the inhibitory action of OT-82.

By inhibiting NAMPT, OT-82 depletes the intracellular NAD+ pool, leading to catastrophic metabolic failure and cell death in cancer cells that are highly reliant on this pathway. This targeted approach offers a promising therapeutic window for the treatment of hematological malignancies. The development of potent and selective NAMPT inhibitors like OT-82 represents a significant advancement in the field of oncology.

OT-82: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

OT-82 is a novel, orally bioavailable small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] By targeting this critical cellular process, OT-82 has demonstrated potent anti-neoplastic activity, particularly in hematological malignancies, which exhibit a strong dependence on this pathway for survival.[2] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of OT-82, compiling available data into a comprehensive resource for researchers and drug development professionals.

Pharmacokinetics

Limited pharmacokinetic data for OT-82 is available from preclinical studies in mice and non-human primates (NHP).

Table 1: Pharmacokinetic Parameters of OT-82

| Parameter | Mouse | Non-Human Primate |

| Dose | 10 mg/kg (oral) | 50 mg/kg (oral) |

| Cmax | 525 ng/mL | 1049 ng/mL |

| Tmax | 1 hour | 3.33 hours |

| Half-life (T1/2) | ~1.75 hours | ~1.75 hours |

| Bioavailability | Data not available | Data not available |

| AUC | Data not available | Data not available |

Data compiled from a single preclinical study. Further research is needed to fully characterize the pharmacokinetic profile of OT-82.

Pharmacodynamics

The primary pharmacodynamic effect of OT-82 is the inhibition of NAMPT, leading to a cascade of downstream cellular events culminating in cell death.

Mechanism of Action

OT-82 selectively binds to and inhibits the enzymatic activity of NAMPT.[1][3] This blockade of the NAD+ salvage pathway leads to a rapid depletion of intracellular NAD+ levels.[1] NAD+ is a crucial coenzyme for numerous cellular processes, including:

-

Cellular Respiration and Energy Production: NAD+ is essential for glycolysis and oxidative phosphorylation, the primary pathways for ATP generation.

-

DNA Repair: Poly(ADP-ribose) polymerases (PARPs) are NAD+-dependent enzymes critical for DNA damage repair.[4]

-

Cell Signaling and Survival: Sirtuins, a class of NAD+-dependent deacetylases, regulate various cellular processes, including cell survival and stress responses.

Depletion of NAD+ by OT-82 disrupts these vital functions, leading to a significant reduction in ATP levels and impaired DNA repair, ultimately triggering apoptosis or necrosis in cancer cells.[1][4]

Table 2: In Vitro IC50 Values of OT-82 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Hematopoietic Malignancies | ||

| MV4-11 | Acute Myeloid Leukemia | ~1.0 |

| RS4;11 | Acute Lymphoblastic Leukemia | ~1.0 |

| U937 | Histiocytic Lymphoma | ~2.0 |

| Non-Hematopoietic Malignancies | ||

| A549 | Lung Carcinoma | ~10.0 |

| HT-29 | Colorectal Adenocarcinoma | ~10.0 |

| DU145 | Prostate Carcinoma | ~20.0 |

IC50 values are approximate and may vary depending on the experimental conditions.

Signaling Pathways

The inhibition of NAMPT by OT-82 initiates a signaling cascade that culminates in apoptotic cell death. The following diagram illustrates the key steps in this pathway.

Caption: Signaling pathway of OT-82 leading to apoptosis.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of OT-82.

In Vitro Cell Viability Assays

-

Cell Lines and Culture: A panel of human cancer cell lines, particularly those derived from hematological malignancies, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of OT-82 for 48-72 hours.

-

Viability Assessment: Cell viability is determined using assays such as MTT or CellTiter-Glo, which measure metabolic activity as an indicator of cell number. IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID) are used to establish xenograft models of human cancers.

-

Tumor Implantation: Cancer cells are implanted either subcutaneously or intravenously to generate solid tumors or disseminated disease, respectively.

-

Drug Administration: OT-82 is administered orally, typically in a formulation containing a vehicle such as corn oil. Dosing schedules, such as 3 days of treatment followed by 4 days of rest, have been investigated.[5]

-

Efficacy Evaluation: Tumor growth is monitored by caliper measurements for subcutaneous models or by assessing disease burden in relevant organs for systemic models. Survival is also a key endpoint.

Pharmacodynamic Marker Analysis

-

NAD+ and ATP Measurement: Intracellular levels of NAD+ and ATP in tumor cells or tissues are quantified using commercially available kits (e.g., NAD/NADH-Glo Assay, CellTiter-Glo Assay).

-

PARP Activity Assay: Inhibition of PARP activity can be assessed by measuring the levels of poly(ADP-ribose) (PAR) in cell lysates using western blotting or ELISA-based methods.

-

Apoptosis Assays: Apoptosis can be evaluated by methods such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.

The following diagram illustrates a general workflow for a preclinical in vivo study of OT-82.

Caption: Preclinical in vivo experimental workflow for OT-82.

Conclusion

OT-82 is a promising novel NAMPT inhibitor with a well-defined mechanism of action that leads to the depletion of cellular NAD+ and subsequent cancer cell death. Preclinical studies have demonstrated its potent anti-tumor activity, particularly in hematological malignancies. While initial pharmacokinetic data are available, further studies are required to fully characterize its absorption, distribution, metabolism, and excretion profile, including its oral bioavailability and AUC values. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this potential therapeutic agent. The favorable toxicity profile observed thus far, with a lack of cardiac, neurological, or retinal toxicities seen with other NAMPT inhibitors, positions OT-82 as a compelling candidate for further clinical evaluation.[2] Ongoing and future clinical trials will be crucial in determining the safety and efficacy of OT-82 in patients with various cancers.

References

- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotartis.com [oncotartis.com]

- 4. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]

- 5. Clinical Trial: NCT03921879 - My Cancer Genome [mycancergenome.org]

The Enigmatic T-82: A Search for Biological Targets and Off-Targets Reveals a Void in Current Scientific Literature

An in-depth technical guide on the biological targets and off-targets of the compound designated "T-82" cannot be formulated at this time due to a significant lack of publicly available scientific data identifying a molecule with this specific designation. Extensive searches of prominent research databases and scientific literature have yielded no specific information regarding a compound or drug candidate labeled "T-82" in the context of pharmacological or biological research.

Efforts to identify primary research articles, review papers, or technical documents detailing the molecular interactions, mechanism of action, or pharmacological profile of a "T-82" have been unsuccessful. Consequently, quantitative data on binding affinities (Ki, Kd), efficacy (EC50), or potency (IC50) for any putative biological targets or off-targets are unavailable. Similarly, the absence of foundational research means there are no established experimental protocols for assays related to "T-82," nor are there known signaling pathways modulated by this compound.

The initial search results were broadly related to the concept of "off-target effects" in the field of CRISPR-Cas9 gene editing, a powerful tool for genetic modification. While this is a critical area of research for ensuring the safety and specificity of gene therapies, the documents do not refer to a specific small molecule or biologic designated "T-82." Other search results were entirely unrelated, referencing military hardware, further underscoring the absence of a relevant pharmacological agent with this name in the public domain.

Without any foundational information on the identity and biological activity of "T-82," it is impossible to fulfill the request for a detailed technical guide. The core requirements, including the summarization of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways, are all contingent on the existence of primary research data, which, in this case, appears to be non-existent or not publicly accessible.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the designation and consult internal documentation or proprietary databases that may contain information on early-stage or confidential drug candidates. Should "T-82" be an internal or pre-publication designation, the relevant information would not yet be available in the public scientific literature.

Methodological & Application

T-82 Application Notes and Protocols for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo animal studies involving T-82, a potent and selective acetylcholinesterase (AChE) inhibitor. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of T-82 in relevant animal models of cognitive impairment.

Introduction

T-82, chemically known as 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, is a novel quinoline derivative that functions as an acetylcholinesterase inhibitor. By inhibiting the breakdown of acetylcholine, T-82 increases the levels of this critical neurotransmitter in the brain, which is essential for learning and memory.[1] Preclinical studies have demonstrated its potential to ameliorate memory impairment induced by cholinergic dysfunction.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for T-82 and a well-established acetylcholinesterase inhibitor, Donepezil, for comparative purposes.

Table 1: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity

| Compound | Target | Species | IC50 (nM) | Reference |

| T-82 | AChE | Rat Brain Homogenate | 109.4 | [1] |

| BuChE | Human Plasma | Weak Inhibition | [1] | |

| Tacrine | AChE | Rat Brain Homogenate | 84.2 | [1] |

| E2020 (Donepezil) | AChE | Rat Brain Homogenate | 11.8 | [1] |

Table 2: In Vivo Efficacy of T-82 in Rat Models of Amnesia

| Animal Model | Administration Route | Dose Range (mg/kg) | Effect | Reference |

| Scopolamine-induced amnesia | Oral (p.o.) | 0.03, 0.1, 0.3 | Significantly ameliorated amnesia | |

| Cycloheximide-induced amnesia | Oral (p.o.) | 0.3, 1.0 | Significantly ameliorated amnesia | |

| Basal forebrain lesion | Oral (p.o.), acute | 0.1, 0.3 | Significantly reversed memory deficit | |

| Basal forebrain lesion | Oral (p.o.), subacute (7 days) | 0.03 - 0.3 | Significantly reversed memory deficit |

Table 3: In Vivo Effects of T-82 on Brain Acetylcholine Levels in Rats

| Administration Route | Dose (mg/kg) | Brain Region | Effect on Extracellular ACh | Reference |

| Intraperitoneal (i.p.) | 10 | Hippocampus, Striatum | Dose-dependent increase | [1] |

| Intraperitoneal (i.p.) | 30 | Hippocampus, Striatum | Dose-dependent increase | [1] |

Table 4: Reference In Vivo Dosages for Donepezil in Mouse Models

| Animal Model | Administration Route | Dose Range (mg/kg) | Effect | Reference |

| Scopolamine-induced memory impairment | Oral (p.o.) | 3 - 10 | Ameliorated memory impairment | [2] |

| Amyloid-beta induced cognitive impairment | Oral (p.o.) | 3 | Improved memory performance | [3] |

| Chemotherapy-induced cognitive impairment | - | - | Reduced cognitive deficits | [4] |

Experimental Protocols

Protocol 1: Evaluation of T-82 in a Scopolamine-Induced Amnesia Model in Mice

This protocol is adapted from studies using acetylcholinesterase inhibitors to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.

1. Animals:

-

Male C57BL/6 mice, 8-10 weeks old.

-

House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

-

Allow at least one week of acclimatization before the experiment.

2. Materials:

-

T-82

-

Donepezil (as a positive control)

-

Scopolamine hydrobromide

-

Vehicle (e.g., 0.9% saline, or 5% Tween 20 in saline[5])

-

Y-maze or Morris Water Maze apparatus

3. Drug Preparation and Administration:

-

Dissolve T-82 and Donepezil in the chosen vehicle to the desired concentrations.

-

Dissolve scopolamine in 0.9% saline.

-

Administer T-82 or Donepezil orally (p.o.) via gavage at a volume of 10 ml/kg.

-

Administer scopolamine intraperitoneally (i.p.) or subcutaneously (s.c.) at a volume of 10 ml/kg.[2]

4. Experimental Procedure (Y-Maze Test): [2]

-

Divide mice into the following groups (n=8-12 per group):

-

Vehicle + Vehicle

-

Vehicle + Scopolamine

-

T-82 (e.g., 0.1, 0.3, 1.0 mg/kg) + Scopolamine

-

Donepezil (e.g., 3 mg/kg) + Scopolamine

-

-

Administer T-82, Donepezil, or vehicle orally once daily for a predetermined period (e.g., 4 consecutive days).[2]

-

On the final day of treatment, administer the compounds as usual.

-

30 minutes after the final dose of T-82/Donepezil/vehicle, administer scopolamine (e.g., 1.0 mg/kg, i.p.).[2]

-

30 minutes after scopolamine administration, place each mouse at the center of the Y-maze and allow it to explore freely for 5-8 minutes.

-

Record the sequence of arm entries. A spontaneous alternation is defined as consecutive entries into all three arms without repetition.

-

Calculate the percentage of spontaneous alternation as: (Number of spontaneous alternations / (Total number of arm entries - 2)) * 100.

5. Statistical Analysis:

-

Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the scopolamine-only group.

Protocol 2: Assessment of T-82 in a Mouse Model of Alzheimer's Disease (Amyloid-Beta Induced)

This protocol describes the evaluation of T-82 in a model of cognitive impairment induced by the administration of amyloid-beta (Aβ) peptides.

1. Animals and Materials:

-

As described in Protocol 1.

-

Aggregated Aβ25-35 peptide.

2. Experimental Procedure:

-

Induce cognitive impairment by intracerebroventricular (ICV) injection of aggregated Aβ25-35 (e.g., 5 µg in 5 µL PBS).[3]

-

Divide animals into treatment groups: Control (sham injection + vehicle), Aβ + vehicle, and Aβ + T-82 (select doses based on preliminary studies).

-

Begin T-82 administration (e.g., orally) at a specified time point after Aβ injection (e.g., starting on day 3 post-injection and continuing on alternate days).[3]

-

Conduct behavioral testing, such as the Morris Water Maze (MWM), starting on a designated day post-injection (e.g., day 6).[3]

-

MWM Acquisition Phase: Train mice to find a hidden platform in a circular pool of water for several consecutive days. Record the escape latency and distance traveled.

-

MWM Probe Trial: On the final day, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.

-

-

Following behavioral testing, brain tissue can be collected for biochemical analysis (e.g., AChE activity, Aβ plaque load).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of T-82 and a typical experimental workflow for its in vivo evaluation.

Caption: Mechanism of action of T-82 as an acetylcholinesterase inhibitor.

Caption: Experimental workflow for in vivo evaluation of T-82.

References

- 1. Effects of T-82, a new quinoline derivative, on cholinesterase activity and extracellular acetylcholine concentration in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Donepezil reduces cognitive impairment associated with anti-cancer drugs in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cholinesterase inhibitor donepezil has antidepressant-like properties in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Compound T-82

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of novel therapeutics, the characterization of small molecule inhibitors is a critical step in the drug discovery pipeline. This document provides detailed protocols for cell-based assays to assess the activity of a hypothetical kinase inhibitor, designated as Compound T-82. For the purpose of these application notes, we will presume that Compound T-82 is an inhibitor of "T-Kinase," a key component of the "T-Signaling Pathway" that is implicated in promoting cancer cell proliferation.

These protocols are designed to offer a robust framework for evaluating the efficacy and mechanism of action of similar small molecule inhibitors. The assays described herein will enable researchers to determine the cytotoxic effects of Compound T-82 on cancer cells and to verify its direct engagement with its intended target within a cellular environment.

Hypothetical T-Signaling Pathway and Mechanism of Action of Compound T-82

The "T-Signaling Pathway" is a hypothetical cascade initiated by an external growth factor that, upon binding to its receptor, leads to the activation of T-Kinase. Activated T-Kinase then phosphorylates downstream substrates, culminating in the transcription of genes that drive cell cycle progression and proliferation. Compound T-82 is designed to be a potent and selective inhibitor of T-Kinase, thereby blocking this signaling cascade and halting cell proliferation.

Figure 1: Hypothetical T-Signaling Pathway inhibited by Compound T-82.

Cell Viability Assay

This assay is designed to measure the effect of Compound T-82 on the viability of a cancer cell line that is dependent on the T-Signaling Pathway for proliferation. A common method for this is the use of a luminescent cell viability assay that quantifies ATP, an indicator of metabolically active cells.

Experimental Workflow

Figure 2: Workflow for the Cell Viability Assay.

Protocol: Luminescent Cell Viability Assay

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Compound T-82 stock solution (e.g., 10 mM in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of Compound T-82 in complete medium. A common concentration range to test is from 100 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound T-82 or the vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

-

Assay Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the cell viability against the logarithm of the compound concentration.

-

Calculate the IC₅₀ value, which is the concentration of Compound T-82 that inhibits cell viability by 50%.

-

Example Data

| Compound T-82 Conc. (µM) | Luminescence (RLU) | % Viability |

| 100 | 1,500 | 5 |

| 10 | 3,000 | 10 |

| 1 | 15,000 | 50 |

| 0.1 | 27,000 | 90 |

| 0.01 | 29,100 | 97 |

| 0.001 | 30,000 | 100 |

| Vehicle (DMSO) | 30,000 | 100 |

Result: The IC₅₀ of Compound T-82 in this example is approximately 1 µM.

Target Engagement Assay

To confirm that Compound T-82 directly binds to its intended target, T-Kinase, within the cell, a Cellular Thermal Shift Assay (CETSA®) can be performed. This assay is based on the principle that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.

Experimental Workflow

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol: Cellular Thermal Shift Assay (CETSA®)

Materials:

-

Cancer cell line expressing T-Kinase

-

Complete cell culture medium

-

Compound T-82 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

PCR tubes or strips

-

Thermal cycler

-

Microcentrifuge

-

Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against T-Kinase and a loading control like GAPDH)

Procedure:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat the cells with a high concentration of Compound T-82 (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

-

Heat Treatment:

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).

-

-

Protein Extraction:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Western Blot Analysis:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Perform Western blotting using a primary antibody specific for T-Kinase and a loading control antibody.

-

Develop the blot and quantify the band intensities.

-

-

Data Analysis:

-

Normalize the T-Kinase band intensity to the loading control for each sample.

-

Plot the normalized intensity of soluble T-Kinase against the temperature for both the vehicle-treated and Compound T-82-treated samples.

-

A rightward shift in the melting curve for the Compound T-82-treated sample indicates thermal stabilization and therefore target engagement.

-

Example Data

| Temperature (°C) | Soluble T-Kinase (Vehicle) | Soluble T-Kinase (T-82) |

| 40 | 100% | 100% |

| 45 | 95% | 100% |

| 50 | 80% | 98% |

| 55 | 50% | 90% |

| 60 | 20% | 75% |

| 65 | 5% | 50% |

| 70 | <1% | 15% |

Result: The melting temperature (Tₘ) of T-Kinase in the vehicle-treated cells is approximately 55°C, while in the presence of Compound T-82, the Tₘ shifts to approximately 65°C, demonstrating direct target engagement.

Conclusion

The protocols outlined in these application notes provide a comprehensive approach to characterizing the cellular activity of a novel kinase inhibitor, exemplified by Compound T-82. The cell viability assay offers a quantitative measure of the compound's anti-proliferative efficacy, while the cellular thermal shift assay provides direct evidence of target engagement within the complex cellular milieu. These assays are fundamental in the preclinical evaluation of potential drug candidates and can be adapted for a wide range of small molecule inhibitors and cellular targets. It is important to note that these protocols serve as a template, and optimization of specific parameters such as cell density, incubation times, and compound concentrations may be necessary for different compounds and cell lines.

Application Notes and Protocols for the Use of TAE684, an ALK Inhibitor, in Neuroblastoma Cell Lines

A Note on the Topic: Initial searches for "T-82" in the context of neuroblastoma treatment revealed a misunderstanding. T-82 is the designation for a human Ewing sarcoma cell line, not a therapeutic agent used in neuroblastoma research. This document has been adapted to focus on a well-documented and relevant compound, TAE684 , a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), which is a clinically relevant target in a subset of neuroblastomas.

These application notes are intended for researchers, scientists, and drug development professionals working with neuroblastoma cell lines. They provide a summary of the effects of TAE684, quantitative data from preclinical studies, and detailed protocols for key experiments.

Introduction to TAE684 in Neuroblastoma

Neuroblastoma, a common pediatric cancer, is characterized by genetic heterogeneity. A significant subset of high-risk and relapsed neuroblastomas harbor activating mutations or amplifications of the ALK gene, making it a prime therapeutic target. TAE684 is a second-generation ATP-competitive ALK tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical models of neuroblastoma, particularly those with activating ALK mutations such as F1174L and R1275Q.

Mechanism of Action: TAE684 selectively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of ALK signaling leads to the suppression of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest in ALK-driven neuroblastoma cells.

Data Presentation: In Vitro Efficacy of TAE684

The following tables summarize the quantitative data on the effects of TAE684 on various neuroblastoma cell lines.

Table 1: Growth Inhibition (GI50) of TAE684 in Neuroblastoma Cell Lines

| Cell Line | ALK Status | GI50 (nM) | Reference |

| NBLW | R1275L | 7.8 ± 1.2 | [1] |

| NBLW-R | F1174L | 3.5 ± 0.5 | [1] |

| Karpas-299 | NPM-ALK | ~2-10 | [2] |

| SU-DHL-1 | NPM-ALK | ~2-10 | [2] |

GI50 represents the concentration of a drug that causes 50% inhibition of cell growth.

Table 2: Induction of Apoptosis and Cell Cycle Arrest by TAE684

| Cell Line | Treatment Concentration (nM) | Treatment Duration | Effect | Quantitative Data | Reference |

| Karpas-299 | 25 | 72 hours | G1 Cell Cycle Arrest | 72% of cells in G1 phase (vs. 26% in control) | [2] |

| SU-DHL-1 | 30 | 48 hours | Apoptosis | 70-80% Annexin V positive cells | [2] |

| Ba/F3 NPM-ALK | 30 | 48 hours | Apoptosis | 85-95% Annexin V positive cells | [2] |

| NBLW | 10x GI50 | 24 hours | Apoptosis & G1 Arrest | Dose-dependent increase in apoptosis | [1] |

| NBLW-R | 10x GI50 | 24 hours | G2/M Arrest | Minimal effect on apoptosis | [1] |

Signaling Pathways Affected by TAE684

TAE684 inhibits the constitutive activation of ALK, leading to the downregulation of several key downstream signaling pathways crucial for neuroblastoma cell survival and proliferation.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Inhibition of ALK by TAE684 leads to decreased phosphorylation of AKT and downstream effectors like mTOR.

-

RAS/MAPK Pathway: This pathway, including RAF, MEK, and ERK, is critical for cell proliferation and differentiation. TAE684 treatment suppresses the phosphorylation of ERK1/2.

-

JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and cell growth. TAE684 has been shown to inhibit the phosphorylation of STAT3 and STAT5 in ALK-driven cells.[2]

Figure 1. Simplified ALK signaling pathway and the inhibitory action of TAE684.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of TAE684 in neuroblastoma cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the dose-dependent effect of TAE684 on the viability of neuroblastoma cells.

Materials:

-

Neuroblastoma cell lines (e.g., SH-SY5Y, KELLY, SK-N-BE(2))

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

TAE684 (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of TAE684 in complete culture medium. The final concentrations should typically range from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TAE684. Include a vehicle control (DMSO) at the same final concentration as in the highest TAE684 treatment.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI50 value using a suitable software.

Figure 2. Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following TAE684 treatment.

Materials:

-

Neuroblastoma cells treated with TAE684

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of TAE684 for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of ALK Signaling

This protocol is for detecting the phosphorylation status of ALK and its downstream targets.

Materials:

-

Neuroblastoma cell lysates (treated and untreated)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse TAE684-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

This protocol outlines the establishment of a neuroblastoma xenograft model to evaluate the in vivo efficacy of TAE684.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

-

Neuroblastoma cell line (e.g., SH-SY5Y)

-

Matrigel

-

TAE684 formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Resuspend neuroblastoma cells in a 1:1 mixture of serum-free medium and Matrigel.

-

Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

-

Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer TAE684 (e.g., 10 mg/kg) daily via oral gavage.

-

Efficacy Evaluation: Monitor tumor volume and body weight regularly. At the end of the study, excise tumors for further analysis (e.g., histology, Western blot).

Conclusion

TAE684 is a potent ALK inhibitor with significant preclinical activity against ALK-driven neuroblastoma cell lines. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of TAE684 and other ALK inhibitors in neuroblastoma models. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data, contributing to the development of novel therapeutic strategies for this challenging pediatric cancer.

References

Application Notes and Protocols: T-817MA Administration in Rodent Models of Dementia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and effects of T-817MA (endonerpic maleate), a sigma-1 receptor agonist, in rodent models of dementia. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in the design and execution of similar experiments.

Introduction

T-817MA is a neurotrophic agent with demonstrated neuroprotective properties in models of Alzheimer's disease (AD).[1][2] It has been shown to protect against amyloid-β (Aβ)-induced neurotoxicity, promote neurite outgrowth, and improve memory deficits in animal models.[1][2] The primary mechanism of action of T-817MA is believed to be through its agonist activity at the sigma-1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane that plays a crucial role in cellular stress responses and neuronal function.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving T-817MA administration in rodent models of dementia.

Table 1: T-817MA Dosage and Administration in Rodent Models

| Animal Model | Compound | Dosage | Route of Administration | Treatment Duration | Reference |

| Aβ-infused Wistar Rats | T-817MA | 8.4 mg/kg/day | Oral (p.o.) | Daily, from 4 weeks post-Aβ infusion until end of study | [1][2] |

| Neonatal MK-801-exposed Rats | T-817MA | 10 or 20 mg/kg/day | Not specified | 14 days | [3] |

Table 2: Efficacy of T-817MA in Rodent Models of Dementia

| Animal Model | Key Findings | Quantitative Outcomes | Reference |

| Aβ-infused Wistar Rats | Ameliorated spatial learning impairments | Significant improvement in place learning task performance | [1][2] |

| Increased hippocampal neurogenesis | Significant increase in BrdU-positive cells in the dentate gyrus | [1][2] | |

| Neonatal MK-801-exposed Rats | Ameliorated sensorimotor gating deficits | Significant improvement in Prepulse Inhibition (PPI) | [3] |

| Reversed loss of PV-positive GABAergic neurons | Complete reversal of the decrease in PV-positive neurons | [3] |

Experimental Protocols

T-817MA Administration

Objective: To administer T-817MA to rodents in a consistent and reproducible manner.

Materials:

-

T-817MA (endonerpic maleate)

-

Distilled water

-

Gastric gavage needles (for oral administration)

-

Animal scale

Procedure:

-

Prepare a fresh solution of T-817MA in distilled water on each day of administration. For an 8.4 mg/kg dose, dissolve the appropriate amount of T-817MA in a volume of distilled water that allows for a consistent dosing volume for each animal (e.g., 5 ml/kg).

-

Weigh each animal daily to ensure accurate dosing.

-

For oral administration, gently restrain the animal and insert the gavage needle into the esophagus.

-

Slowly administer the T-817MA solution.

-

Monitor the animal for any signs of distress after administration.

-

For control groups, administer an equivalent volume of the vehicle (distilled water) using the same procedure.

Rodent Model of Dementia: Intracerebroventricular (i.c.v.) Aβ Infusion

Objective: To induce an AD-like pathology in rats through the continuous infusion of amyloid-β peptide.

Materials:

-

Amyloid-β peptide (1-40)

-

Osmotic minipumps

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Anesthetize the rats according to standard laboratory procedures.

-

Using a stereotaxic apparatus, implant an osmotic minipump subcutaneously.

-

Connect the minipump to a cannula stereotaxically implanted into the lateral ventricle.

-

The minipump should be set to deliver a continuous infusion of Aβ (1-40) at a rate of 300 pmol/day.[1]

-

The infusion should be maintained for the duration of the study (e.g., 10 weeks).[1]

-

Sham-operated animals should undergo the same surgical procedure with a cannula and minipump containing only the vehicle solution.

Behavioral Testing

Objective: To assess spatial learning and memory in rats. This task uses a positive reinforcement (ICSS) to motivate the animals.

Apparatus:

-

A circular open field (100 cm in diameter).[1]

-

A computerized video tracking system.

-

Electrodes implanted in the lateral hypothalamus for ICSS.[1]

-

A system to deliver ICSS when the animal meets specific criteria.

Procedure:

-

Habituation: Allow the rats to explore the open field for a set period to acclimate to the environment.

-

Training:

-

The task requires the rats to alternately visit two specific, unmarked reward locations within the open field.[1]

-

When a rat enters a correct reward location, it receives intracranial self-stimulation (ICSS) as a reward.[1]

-

The location of the reward zones should be randomized between animals to avoid olfactory cues.

-

Training sessions are typically conducted daily.

-

-

Data Analysis:

-

The primary outcome measure is the number of correct alternations or rewards obtained within a session.

-

Other measures include the distance traveled and the time taken to complete the task.

-

A significant increase in the number of rewards over time indicates successful learning.

-

Objective: To measure sensorimotor gating, which is often impaired in dementia models.

Apparatus:

-

A startle chamber equipped with a loudspeaker and a sensor to detect the animal's startle response.

Procedure:

-

Acclimation: Place the rat in the startle chamber for a 5-minute acclimation period with background white noise.

-

Trial Types: The test consists of three trial types presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.

-

Prepulse-pulse trials: A lower-intensity, non-startling acoustic stimulus (the prepulse, e.g., 70-85 dB) is presented shortly before the startling pulse (e.g., 100 ms inter-stimulus interval).

-